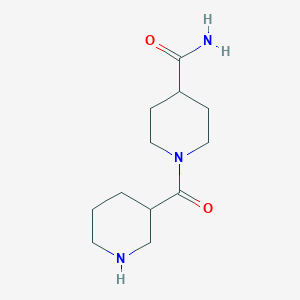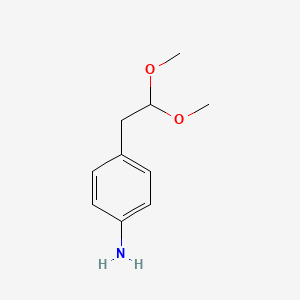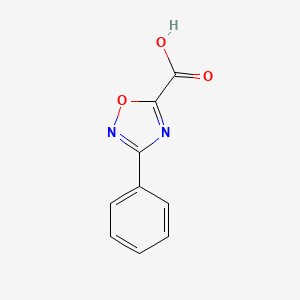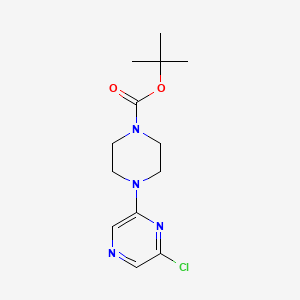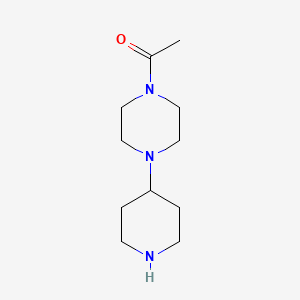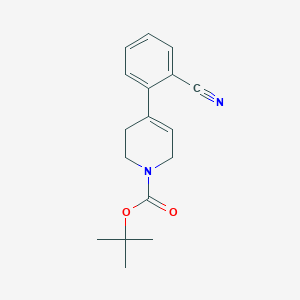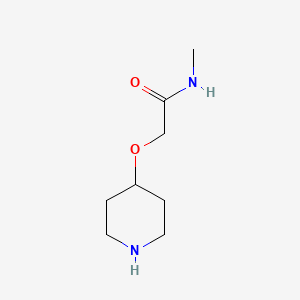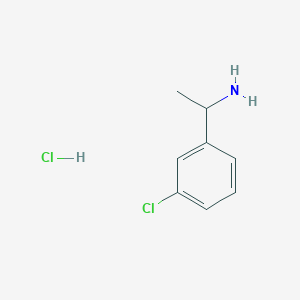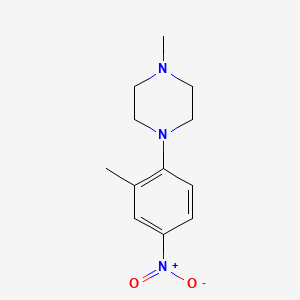
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
概要
説明
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is a synthetic compound with a molecular weight of 235.29 . It is an analog of piperazine, a cyclic amine that is commonly used as a building block in the synthesis of many drugs and other compounds.
Synthesis Analysis
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance.Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is represented by the linear formula C12H17N3O2 . The InChI code for this compound is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine are not detailed in the search results, it is known to be a useful intermediate in the synthesis of various biologically active compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine include a molecular weight of 235.29 . The compound is solid in its physical form.科学的研究の応用
Synthesis and Chemical Properties
- 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine serves as an important intermediate in the synthesis of biologically active compounds. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound with potential biological significance, demonstrates the utility of related piperazine derivatives in chemical synthesis (Liu Ya-hu, 2010).
Biological Activity
- Piperazine derivatives, including those structurally similar to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine, have shown significant biological activities. For instance, some derivatives have been found to possess potent antibacterial and cytotoxic activities. Specific compounds have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains, highlighting their potential in medical and pharmaceutical research (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimicrobial and Antiviral Properties
Research on piperazine derivatives has extended into the realm of antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and tested for their antibacterial activities against various strains. These compounds have shown promising results, indicating their potential use in the development of new antimicrobial agents (Wu Qi, 2014).
Additionally, studies have reported the synthesis and evaluation of piperazine derivatives doped with other compounds, showing promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as notable antimicrobial activity (R. C. Krishna Reddy et al., 2013).
Crystallography and Molecular Structure
- The crystal structures of compounds related to 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine have been determined using X-ray diffraction analysis. This research provides valuable insights into the molecular structure and conformation of these compounds, which is crucial for understanding their chemical and biological properties (Vanessa Renee Little et al., 2008).
特性
IUPAC Name |
1-methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNJNHSMBYVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593788 | |
| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
CAS RN |
681004-49-9 | |
| Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

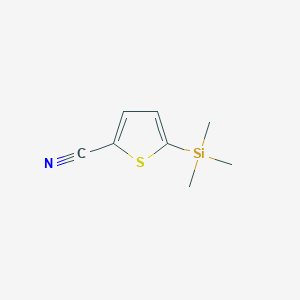
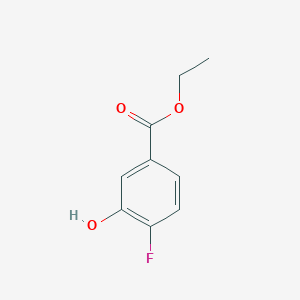
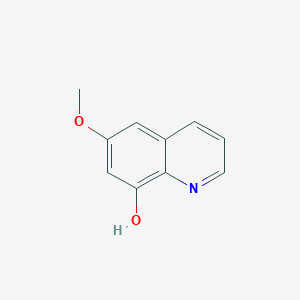
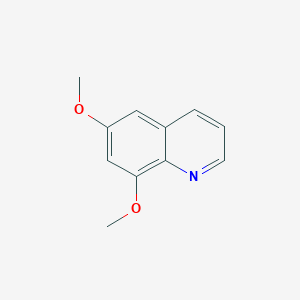
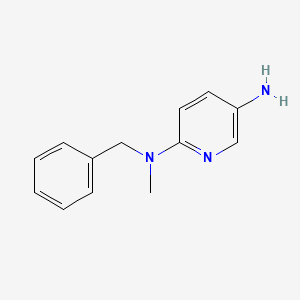
![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)
